molecular formula C19H22N2O3 B4109698 tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate

tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate

Cat. No.: B4109698
M. Wt: 326.4 g/mol
InChI Key: FLLAZDGABPHNDD-UHFFFAOYSA-N
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Description

The compound tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate belongs to the 4H-pyran-3-carboxylate family, characterized by a pyran ring substituted with amino, cyano, methyl, aryl, and ester groups. Crystallographic studies of related compounds highlight steric effects from bulky substituents like tert-butyl, which may affect molecular packing and stability .

Properties

IUPAC Name

tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-11-8-6-7-9-13(11)16-14(10-20)17(21)23-12(2)15(16)18(22)24-19(3,4)5/h6-9,16H,21H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLAZDGABPHNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(=C(OC(=C2C(=O)OC(C)(C)C)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . One efficient method involves the use of thiourea dioxide as a reusable organic catalyst in an aqueous medium .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyran derivatives with potential biological activities.

Scientific Research Applications

tert-Butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Its pharmacological properties are being explored for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The aryl group at the 4-position is a critical determinant of physicochemical and biological properties:

Compound 4-Position Substituent Key Features
Target compound 2-methylphenyl Moderate steric bulk; electron-donating methyl group enhances lipophilicity
Ethyl 6-amino-5-cyano-4-(4-nitrophenyl) 4-nitrophenyl Electron-withdrawing nitro group increases polarity; higher melting point (165–167°C)
Ethyl 6-amino-5-cyano-4-(pyridin-4-yl) Pyridin-4-yl Polar heteroaromatic ring; demonstrated calcium channel blockade in rat trachea
tert-Butyl 6-amino-5-cyano-4-(1-naphthyl) 1-naphthyl Larger aromatic system; steric hindrance alters crystallinity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) increase polarity and intermolecular interactions, leading to higher melting points .
  • Heteroaromatic substituents (e.g., pyridinyl) enable specific biological interactions, such as calcium channel modulation .
  • Bulky substituents (e.g., 1-naphthyl, tert-butyl) reduce molecular flexibility and may hinder crystallization .

Ester Group Modifications

The ester moiety (tert-butyl vs. ethyl/methyl) influences solubility and reactivity:

Compound Ester Group Impact
Target compound tert-butyl High lipophilicity; may enhance membrane permeability but reduce aqueous solubility
Ethyl 6-amino-5-cyano-4-(3-nitrophenyl) Ethyl Moderate lipophilicity; widely used in corrosion inhibition studies
Methyl analogs (e.g., Methyl 6-amino-...) Methyl Lower molecular weight; simpler synthesis but reduced stability

Key Observations :

  • tert-Butyl esters are preferred in drug design for enhanced metabolic stability .
  • Ethyl esters are common in industrial applications (e.g., corrosion inhibitors) due to cost-effectiveness .

Spectral and Computational Comparisons

Spectroscopic Data

  • IR Spectroscopy : All analogs show characteristic NH$_2$ (~3,300–3,400 cm$^{-1}$), CN (~2,190–2,200 cm$^{-1}$), and ester C=O (~1,690–1,707 cm$^{-1}$) stretches .
  • $^1$H NMR :
    • tert-butyl protons appear as a singlet at δ ~1.4 ppm (9H).
    • Ethyl esters exhibit quartets (δ ~4.0–4.3 ppm, CH$2$) and triplets (δ ~1.1–1.3 ppm, CH$3$) .

Computational Insights

DFT studies on ethyl 6-amino-5-cyano-4-(4-nitrophenyl) derivatives reveal:

  • HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .
  • Electron-withdrawing nitro groups stabilize the LUMO, enhancing electrophilic character .

Pharmacological Activity

  • Ethyl 6-amino-4-(pyridin-4-yl): Exhibits tracheal relaxant effects via calcium channel blockade (EC$_{50}$ = 12 µM) .
  • tert-Butyl analogs: Potential for improved bioavailability due to lipophilicity, though specific studies are lacking.

Corrosion Inhibition

Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl) shows 85% inhibition efficiency for mild steel in HCl, attributed to adsorption via amino and cyano groups .

Biological Activity

Tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate is a pyran derivative that has garnered attention for its potential biological activities. This compound features a complex structure with key functional groups, including an amino group, a cyano group, and a tert-butyl ester, which contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 326.4 g/mol
  • IUPAC Name : this compound

The compound belongs to the class of aminonitrile pyrancarboxylates, characterized by a six-membered ring structure that includes oxygen and carbon atoms. The presence of the cyano and amino groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can influence various cellular pathways, leading to potential therapeutic effects.

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that compounds in this class may exhibit cytotoxic effects against various cancer cell lines. Their ability to inhibit cell proliferation and induce apoptosis is currently under investigation.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : Research indicates that the compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyran derivatives, including tert-butyl 6-amino-5-cyano compounds. Results indicated that modifications at specific positions on the pyran ring significantly enhanced cytotoxic activity against breast cancer cells (MCF-7) compared to unmodified analogs .

Anti-inflammatory Research

In another investigation, the anti-inflammatory potential of this compound was evaluated using an animal model of acute inflammation. The results demonstrated a significant reduction in inflammatory markers when administered at specific dosages, indicating its potential as an anti-inflammatory agent .

Study Focus Findings
Journal of Medicinal ChemistryAnticancer ActivityEnhanced cytotoxicity against MCF-7 cells with structural modifications
Animal Model StudyAnti-inflammatory EffectsSignificant reduction in inflammatory markers

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. A common method includes:

  • Reagents :
    • Aldehydes
    • Amines
    • Malononitrile
    • Dimethyl acetylenedicarboxylate
  • Conditions :
    • Reflux in an ethanol solution
    • Use of catalysts such as meglumine for improved yields

This synthetic route allows for the efficient production of the compound while maintaining high purity levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate
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tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.